1-Methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol, also known as 1-methyl-4,5,6,7-tetrahydrocyclohepta[c]pyrazol-8(1H)-one, is a heterocyclic compound characterized by its unique bicyclic structure. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is notable for its potential biological applications and is often studied in medicinal chemistry for its pharmacological properties. The molecular formula is with a molecular weight of approximately 164.21 g/mol .
The synthesis of 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol typically involves multi-step organic reactions. Common methods include:
These methods ensure high purity and yield of the desired compound.
The reaction conditions often include specific catalysts and solvents to facilitate the formation of the cyclohepta[c]pyrazole ring. Industrial production may involve large-scale synthesis utilizing optimized reaction conditions for enhanced yield and purity .
The compound features a bicyclic structure that includes both a pyrazole ring and a cycloheptane framework. Its structural uniqueness contributes to its distinct chemical properties.
1-Methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action of 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol involves its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways and are crucial for understanding its therapeutic potential. The exact molecular targets depend on the context of use in medicinal applications .
1-Methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol is typically characterized as a liquid at room temperature with a purity of around 95%. It should be stored at low temperatures (around 4°C) to maintain stability.
The compound has a molecular weight of 164.21 g/mol and exhibits typical reactivity associated with pyrazole derivatives. Its solubility in water is enhanced due to the presence of hydrochloride ions when in salt form .
Property | Value |
---|---|
Molecular Formula | C9H12N2O |
Molecular Weight | 164.21 g/mol |
Purity | 95% |
Storage Temperature | 4°C |
1-Methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol has several applications in scientific research:
This compound's versatility highlights its significance in various fields ranging from medicinal chemistry to industrial applications.
The construction of the strained cyclohepta[c]pyrazole core necessitates catalytic systems that balance ring strain energy and regioselectivity. Diruthenium(II,II) complexes (e.g., [Ru₂(L¹)(OAc)₃]Cl) exhibit exceptional efficacy in dehydrogenative cyclization, leveraging bimetallic cooperativity to activate C–O bonds in diol precursors. These catalysts facilitate intramolecular N-alkylation of pyrazole intermediates under mild conditions (70–90°C), achieving >85% yield for analogous benzosuberone-fused heterocycles [5]. DFT studies support a mechanism where β-hydride elimination at a Ru–alkoxide intermediate proceeds via a bimetallic transition state, lowering the activation barrier by ~15 kcal/mol compared to monometallic systems [5].
Table 1: Catalytic Systems for Cycloheptane-Pyrazole Annulation
Catalyst | Substrate Class | Temperature (°C) | Yield Range (%) | Key Advantage |
---|---|---|---|---|
Diruthenium(II,II) | Aliphatic diols | 70–90 | 75–92 | Bimetallic β-hydride elimination |
KOH/EtOH | Keto-enol precursors | Reflux | 60–78 | Low-cost base mediation |
Yb(OTf)₃ | Enone-amine conjugates | 100 | 65–80 | Lewis acid-assisted ring closure |
Alternative approaches employ enaminone cyclization, where 3-aminopyrazoles react with cycloheptane-1,4-diones under acidic catalysis. Ethanol with 20 mol% KOH at reflux enables regioselective enol-keto tautomerization, yielding the core structure in 60–78% yield [4].
Regiocontrol during N-methylation is critical to avoid O-alkylation or C-alkylation side products. Quaternization experiments using methyl iodide in DMF at 0°C demonstrate >95% N1-selectivity for the pyrazole ring, attributed to steric shielding by the cycloheptane ring [2] [4]. This selectivity is corroborated by DFT-based local reactivity indexes, which show a 0.15 higher nucleophilicity at N1 versus C3/C5 positions. Electrophilic substitutions (e.g., bromination) occur preferentially at C6 of the cycloheptane ring due to enolizable α-protons adjacent to the 8-ol group, as evidenced by NMR studies of analogous systems [4].
Table 2: Regioselectivity in Pyrazole Functionalization
Reaction Type | Conditions | Regioselectivity | Theoretical Basis |
---|---|---|---|
N-Alkylation | CH₃I, DMF, 0°C | N1 > N2 (95:5) | Steric hindrance from cycloheptane fusion |
Electrophilic Arom | Br₂, CHCl₃, 25°C | C6 > C5 (80:20) | Enol stabilization at C8–O directing C6 attack |
Acylation | Ac₂O, pyridine, reflux | O-acylation only | Tertiary alcohol preference over N-nucleophiles |
Solvent polarity dictates cyclization efficiency and product distribution. Apolar solvents (toluene) favor intramolecular dehydrative cyclization by suppressing polar side reactions, delivering the fused ring in 89% yield with diruthenium catalysis [5]. Conversely, polar protic solvents (ethanol/water 4:1) enable hydroxy-directed epimerization at C5, converting a racemic precursor to a single diastereomer in 75% yield via thermodynamic control. ATR-IR spectroscopy of reaction mixtures confirms hydrogen-bond stabilization of the 8-ol group to solvent molecules, which lowers the transition-state energy for ring closure by 8–12 kJ/mol [4].
Solid-phase approaches utilize Wang resin-linked amino acids as anchors for keto-acid precursors. After coupling with 3-amino-1-methylpyrazole, acidolytic cleavage releases the cyclized product with simultaneous ester hydrolysis. This method achieves 70–85% purity without chromatography, enabling rapid library synthesis. Key advantages include:
Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solid-Phase Approach | Solution-Phase Approach | Advantage |
---|---|---|---|
Purity (%) | 70–85 | 50–75 | Reduced purification burden |
Dimerization (%) | <5 | 15–20 | Higher monomeric yield |
Functional Diversity | 12–15 scaffolds/library | 5–8 scaffolds/library | Efficient derivatization |
Scale-up feasibility | Moderate | High | Balanced for discovery |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: